N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide
Description
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a 2,4-dimethoxyphenyl group attached to the oxadiazole core and an isopropylsulfonyl-substituted benzamide moiety. The compound’s structure combines electron-donating methoxy groups with a sulfonyl linker, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-12(2)30(25,26)15-7-5-6-13(10-15)18(24)21-20-23-22-19(29-20)16-9-8-14(27-3)11-17(16)28-4/h5-12H,1-4H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAFKVLETPLYTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.
Chemical Structure and Properties
- Molecular Formula : C19H19N3O4S
- Molecular Weight : 385.44 g/mol
- CAS Number : Not specified in the sources but closely related compounds have been cataloged.
The compound features a 1,3,4-oxadiazole ring which is often associated with various pharmacological properties. The presence of the dimethoxyphenyl group and isopropylsulfonyl moiety enhances its biological profile.
The biological activity of this compound can be attributed to its interaction with several biological targets:
- Anticancer Activity : Compounds with oxadiazole scaffolds have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . The specific mechanisms may involve apoptosis induction and inhibition of tumor angiogenesis.
- Antimicrobial Activity : The oxadiazole derivatives exhibit significant antimicrobial properties by targeting bacterial cell membranes and inhibiting essential metabolic pathways .
Anticancer Studies
Recent studies highlight the anticancer potential of oxadiazole derivatives. For instance:
- Cell Line Studies : In vitro assays demonstrated that certain oxadiazole derivatives can significantly reduce cell viability in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .
- Molecular Docking Studies : Molecular docking simulations suggest that these compounds bind effectively to active sites of target proteins involved in cancer progression .
Antimicrobial Efficacy
The antimicrobial activities of this compound have been explored against various pathogens:
- In Vitro Efficacy : The compound showed promising results against both Gram-positive and Gram-negative bacteria. For example, it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Activity Assessment :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the oxadiazole ring and substituents on the benzamide moiety can significantly influence biological activity:
Comparison with Similar Compounds
Physicochemical Properties
Key inferred properties based on substituents:
- LogP : The isopropylsulfonyl group may lower logP compared to thiomethoxy (Compound 18) but increase it relative to trifluoromethyl (Compound 19), affecting membrane permeability.
- Solubility : The 2,4-dimethoxy groups likely improve aqueous solubility compared to halogenated analogs (e.g., Compound 21 with bromo) .
Tabular Comparison of Key Compounds
Discussion of Key Differences
- Biological Relevance : The 2,4-dimethoxy configuration may enhance CNS penetration compared to 3,4-dimethoxy analogs in , which showed anticonvulsant activity .
- Synthetic Feasibility : The use of isopropylsulfonyl precursors may require specialized reagents compared to trifluoromethyl or bromo analogs, affecting scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
